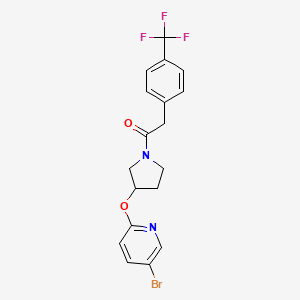

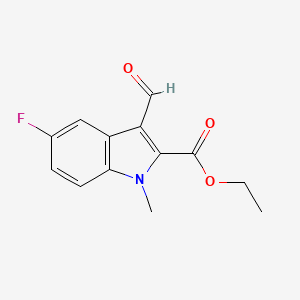

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Aplicaciones Científicas De Investigación

Organic Chemistry Applications

Catalysis in Organic Synthesis : Amide ligands derived from pyrrolidine carboxamides, similar to the compound , have been utilized in Cu-catalyzed coupling reactions. These reactions are pivotal in synthesizing pharmaceutically important (hetero)aryl methylsulfones (Ma et al., 2017).

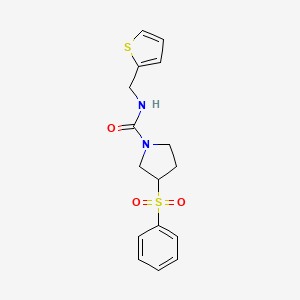

Synthesis of N-Fused Pyrroles : The ring opening of nitrothiophenes, which share a thiophene moiety with the compound, leads to the synthesis of N-fused pyrroles. This process is significant for producing compounds of both synthetic and biological interest (Bianchi et al., 2014).

Synthesis of Polyamides : Research involving compounds containing pyridine and sulfone moieties, similar to the compound , has led to the synthesis of novel soluble fluorinated polyamides. These have applications in materials science due to their thermal stability and solubility in organic solvents (Liu et al., 2013).

Medicinal Chemistry Applications

Antibacterial Activity : Sulfonamides, which are structurally related to the compound, have shown significant antibacterial activity. This includes activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antibiotic treatments (Ajani et al., 2012).

Antiproliferative Activity : The synthesis of 2-chlorophenyl carboxamide thienopyridines, which are structurally related, has shown antiproliferative activity against specific enzymes, underscoring their potential in cancer treatment (van Rensburg et al., 2017).

Noradrenaline Reuptake Inhibitors : Derivatives of pyrrolidin-3-amine, structurally similar to the compound , have been identified as potent noradrenaline reuptake inhibitors. This highlights their potential application in treating disorders related to noradrenaline imbalance (Fish et al., 2008).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c19-16(17-11-13-5-4-10-22-13)18-9-8-15(12-18)23(20,21)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDOSMHOMJHWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)

![N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2878109.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2878113.png)

![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2878117.png)

![2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2878121.png)

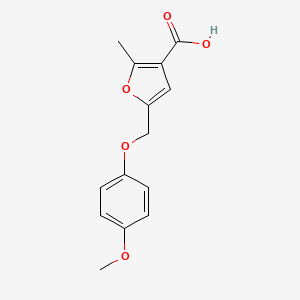

![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)

![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)